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Compound of Interest

Compound Name: Hdac-IN-35

Cat. No.: B15581688 Get Quote

Disclaimer: While the query specified "Hdac-IN-35," a comprehensive search of scientific

literature and patent databases did not yield a primary research publication detailing the

synthesis, mechanism of action, and experimental protocols for a compound with this specific

designation. Hdac-IN-35 is commercially available and listed as a dual inhibitor of Histone

Deacetylase 6 (HDAC6) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with

reported IC50 values of 0.166 µM and 13.2 µM, respectively. Lacking a detailed scientific

publication for Hdac-IN-35, this guide will provide an in-depth technical overview of a

representative and recently published dual VEGFR-2/HDAC inhibitor, Compound 13, from the

paper "Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as

multitargeted antitumor agents based on fruquintinib and vorinostat" (2023). This will serve as a

comprehensive example of the core principles and methodologies relevant to this class of dual-

target inhibitors.

Introduction to Dual HDAC and VEGFR Inhibition
Cancer is a multifaceted disease characterized by uncontrolled cell proliferation and the

formation of new blood vessels (angiogenesis) to supply nutrients to the growing tumor.

Histone deacetylases (HDACs) and Vascular Endothelial Growth Factor Receptors (VEGFRs)

are two key players in these processes, making them attractive targets for anticancer drug

development.

HDACs are a class of enzymes that remove acetyl groups from histones and other non-histone

proteins, leading to chromatin condensation and repression of gene transcription.[1] Inhibition
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of HDACs can induce the expression of tumor suppressor genes, leading to cell cycle arrest,

differentiation, and apoptosis.[2]

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis. Its activation

by VEGF triggers a signaling cascade that promotes the proliferation, migration, and survival of

endothelial cells, the building blocks of blood vessels.[3]

By simultaneously inhibiting both HDAC and VEGFR-2, dual-target inhibitors offer a promising

therapeutic strategy to attack cancer on multiple fronts: directly by inducing cancer cell death

and indirectly by cutting off the tumor's blood supply.

Core Compound Profile: Compound 13
Compound 13 is a novel, potent dual inhibitor of VEGFR-2 and HDAC1. Its design is based on

the pharmacophores of two approved drugs: fruquintinib (a VEGFR inhibitor) and vorinostat (an

HDAC inhibitor).[4]

Chemical Structure
The chemical structure of Compound 13 is not provided in the abstract, but it is described as a

4-(benzofuran-6-yloxy)quinazoline derivative.

Quantitative Data Summary
The following table summarizes the key quantitative data for Compound 13 and its

comparators as reported in the primary literature.[4]

Compoun
d/Drug

VEGFR-2
IC50 (nM)

HDAC1
IC50 (nM)

MCF-7
IC50 (µM)

A549
IC50 (µM)

HeLa
IC50 (µM)

HUVEC
IC50 (µM)

Compound

13
57.83 9.82 17.86 4.59 1.49 3.43

Fruquintini

b
- - - - - -

SAHA

(Vorinostat)
- - - - - -
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Note: Specific IC50 values for Fruquintinib and SAHA were used as controls in the study but

are not detailed in the provided abstract.

Mechanism of Action and Signaling Pathways
Compound 13 exerts its anticancer effects through the dual inhibition of VEGFR-2 and HDAC1.

Inhibition of VEGFR-2 Signaling
By binding to the ATP-binding site of the VEGFR-2 kinase domain, Compound 13 blocks its

phosphorylation and subsequent activation. This leads to the downregulation of downstream

signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are critical for

endothelial cell proliferation, migration, and survival. The net effect is the inhibition of

angiogenesis.
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Caption: Inhibition of the VEGFR-2 signaling pathway by Compound 13.

Inhibition of HDAC1 and Induction of Apoptosis
As an HDAC inhibitor, Compound 13 increases the acetylation of histones, leading to a more

open chromatin structure and the transcription of genes that are normally silenced in cancer

cells. This includes the upregulation of tumor suppressor genes like p21 and p53, which can

induce cell cycle arrest and apoptosis. The study on Compound 13 revealed that it arrests the

cell cycle at the S and G2 phases and induces significant apoptosis in HeLa cells.[4]
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Caption: Mechanism of HDAC1 inhibition by Compound 13 leading to apoptosis.
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Experimental Protocols
The following are summaries of key experimental protocols that would have been used to

characterize Compound 13, based on the information in the provided abstract.

In Vitro Kinase and Enzyme Inhibition Assays
VEGFR-2 Kinase Assay: The inhibitory activity of Compound 13 against VEGFR-2 would be

determined using a kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The assay measures

the amount of ADP produced from the kinase reaction. A decrease in ADP production in the

presence of the inhibitor indicates its potency.

HDAC1 Enzyme Assay: The HDAC1 inhibitory activity would be measured using a

fluorometric assay. The assay utilizes a substrate that, upon deacetylation by HDAC1, can

be cleaved by a developer to produce a fluorescent signal. The reduction in fluorescence is

proportional to the inhibitory activity of the compound.

Cell-Based Assays
Cell Proliferation Assay (MTT or SRB Assay): Cancer cell lines (MCF-7, A549, HeLa) and

human umbilical vein endothelial cells (HUVECs) would be seeded in 96-well plates and

treated with varying concentrations of Compound 13 for a specified period (e.g., 72 hours).

The cell viability would be assessed using MTT or SRB dye, and the IC50 values would be

calculated.

Cell Cycle Analysis: HeLa cells would be treated with Compound 13 for a defined time. The

cells would then be harvested, fixed, and stained with a DNA-binding dye (e.g., propidium

iodide). The DNA content of the cells would be analyzed by flow cytometry to determine the

distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (Annexin V/PI Staining): To quantify apoptosis, HeLa cells treated with

Compound 13 would be stained with Annexin V (which binds to phosphatidylserine on the

outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters

late apoptotic and necrotic cells). The percentage of apoptotic cells would be determined by

flow cytometry.
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Tube Formation Assay: HUVECs would be seeded on a basement membrane matrix (e.g.,

Matrigel) and treated with Compound 13. After a period of incubation, the formation of

capillary-like structures (tubes) would be observed and quantified under a microscope. A

reduction in tube formation indicates anti-angiogenic activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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